6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine
Description
6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine is a bis-triazine derivative characterized by two 1,3,5-triazine cores connected via a flexible thioether-ethoxy-thioether linker. The compound’s synthesis involves coupling 4,6-diamino-1,3,5-triazine-2-thiol derivatives with ethylene glycol-based linkers, as described in studies on structurally related triazine derivatives . Its symmetrical design enhances binding affinity to biological targets, such as DNA or enzymes involved in nucleotide metabolism, though specific mechanistic data for this compound remain under investigation .
Properties
CAS No. |
5412-35-1 |
|---|---|
Molecular Formula |
C10H16N10OS2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-[2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10OS2/c11-5-15-6(12)18-9(17-5)22-3-1-21-2-4-23-10-19-7(13)16-8(14)20-10/h1-4H2,(H4,11,12,15,17,18)(H4,13,14,16,19,20) |
InChI Key |
VUMWETAGMWMFET-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NC(=NC(=N1)N)N)OCCSC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) involves several steps. One common method includes the reaction of 2,4-diamino-1,3,5-triazine with ethylene oxide and thiourea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine rings into more reactive intermediates.
Substitution: Nucleophilic substitution reactions are common, where the amino groups on the triazine rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of triazine compounds exhibit notable anticancer properties. For instance, compounds similar to 6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine have been synthesized and tested for their ability to inhibit tumor growth. A study indicated that triazine derivatives demonstrated significant in vitro activity against various cancer cell lines, including melanoma and breast cancer cells .
Mechanism of Action
The anticancer activity is primarily attributed to the inhibition of key enzymes involved in DNA synthesis and repair. The presence of amino groups in the triazine structure enhances its ability to interact with biological targets. For example:
| Compound | Cell Line | GI50 (M) | TGI (M) |
|---|---|---|---|
| 6-[...] | MALME-3 M | ||
| 6-[...] | MCF-7 |
This table illustrates the potency of triazine derivatives against specific cancer cell lines.
Agricultural Applications
Herbicide Development
The structure of triazines has been exploited in the development of herbicides due to their ability to inhibit photosynthesis in plants. Compounds with similar frameworks have been shown to effectively control weed populations while minimizing harm to crops . The dual functionality of the sulfanyl and ethoxy groups enhances the herbicidal activity.
Field Trials
Field trials have demonstrated that formulations containing triazine derivatives can reduce weed biomass significantly compared to untreated controls. For example:
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Triazine Derivative A | 75% |
| Triazine Derivative B | 60% |
| Control | 0% |
These results indicate the effectiveness of these compounds in agricultural settings.
Materials Science
Polymer Synthesis
Triazines are also being explored for their potential in polymer chemistry. The ability of these compounds to act as cross-linking agents can enhance the mechanical properties of polymers. Research has indicated that incorporating triazine structures into polymer matrices can improve thermal stability and mechanical strength .
Case Studies
A recent study focused on the synthesis of a polymer composite using a triazine derivative as a cross-linker:
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Triazine Composite | 250 | 45 |
The data demonstrates significant improvements in both thermal stability and mechanical strength when triazine derivatives are utilized.
Mechanism of Action
The mechanism of action of 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) involves its interaction with molecular targets through its triazine rings and ethylenethio linkages. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The compound’s ability to form stable complexes with metal ions also contributes to its unique properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bis-Triazine Derivatives
*Calculated based on molecular formula.
Functional Group Variations
- Menazon (6-[(dimethoxyphosphinothioylthio)methyl]-1,3,5-triazine-2,4-diamine): Incorporates a phosphorodithioate group instead of thioether-ethoxy chains. This substitution enhances pesticidal activity by inhibiting acetylcholinesterase but reduces stability under alkaline conditions .
- Atrazine (6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine) : A chloro-substituted triazine herbicide with distinct selectivity for plant photosynthesis inhibition. The absence of thioether linkages in atrazine highlights how substituents dictate environmental persistence and toxicity profiles .
Comparison with Anticancer Triazine Derivatives
The target compound shares structural motifs with antitumor triazines reported in , such as 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile derivatives (e.g., compounds 19–27). Key differences include:
- Bioactivity: Derivatives with nitrile groups (e.g., compound 19) exhibit IC50 values of 1.2–3.8 µM against leukemia cell lines, while the target compound’s activity remains unquantified but is hypothesized to depend on its dual-triazine interaction with DNA minor grooves .
Comparison with Triazine-Based Pesticides
Triazine pesticides often feature chloro, methoxy, or alkylamino substituents:
- Secbumeton (N-ethyl-6-methoxy-N'-(1-methylpropyl)-1,3,5-triazine-2,4-diamine) : A herbicide with a methoxy group at position 6 and branched alkyl chains, demonstrating soil persistence (>60 days) due to reduced hydrolytic susceptibility .
- Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): A sulfonylurea herbicide with a triazine core, highlighting the role of sulfonyl groups in enzyme inhibition .
Table 2: Functional Comparison with Pesticidal Triazines
Biological Activity
The compound 6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine is a derivative of the 1,3,5-triazine scaffold known for its diverse biological activities. This compound is notable for its potential applications in pharmacology and biochemistry due to the presence of the diamino-triazine moiety, which has been linked to various therapeutic effects.
- Molecular Formula : C11H16N6O2S2
- Molecular Weight : 320.41 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
The biological activity of compounds containing the 1,3,5-triazine core has been extensively studied. These compounds exhibit a range of activities including anticancer properties, enzyme inhibition, and receptor modulation.
Anticancer Activity
Research has demonstrated that derivatives of 1,3,5-triazines possess significant anticancer properties. For instance:
- In vitro studies have shown that compounds similar to our target exhibit cytotoxic effects against various cancer cell lines. A study highlighted that triazine derivatives can inhibit tumor growth by inducing apoptosis in melanoma cells with a GI50 value as low as M .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes:
- NADPH oxidase 4 inhibitors have been identified among similar triazine derivatives . This enzyme is involved in oxidative stress and inflammation pathways.
- Beta-secretase (BACE1) inhibition has also been explored with triazine derivatives demonstrating modest inhibitory effects .
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Antidiabetic Properties :
- Melanoma Treatment :
Data Table: Biological Activities of Related Compounds
The biological activities associated with 6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine can be attributed to:
- Interference with cellular signaling pathways , particularly those involved in cell proliferation and survival.
- Modulation of enzyme activity , affecting metabolic processes related to cancer and diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
